3,4-Dibromoisothiazol-5-amine
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Overview
Description
3,4-Dibromoisothiazol-5-amine is a heterocyclic compound containing bromine, nitrogen, and sulfur atoms. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromoisothiazol-5-amine typically involves the bromination of isothiazole derivatives. One common method includes the reaction of isothiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromoisothiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted isothiazoles, which can have enhanced biological activities or different physical properties .
Scientific Research Applications
3,4-Dibromoisothiazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3,4-Dibromoisothiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloroisothiazol-5-amine
- 3,4-Difluoroisothiazol-5-amine
- 3,4-Diiodoisothiazol-5-amine
Uniqueness
3,4-Dibromoisothiazol-5-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C3H2Br2N2S |
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Molecular Weight |
257.94 g/mol |
IUPAC Name |
3,4-dibromo-1,2-thiazol-5-amine |
InChI |
InChI=1S/C3H2Br2N2S/c4-1-2(5)7-8-3(1)6/h6H2 |
InChI Key |
UCSVHPBSHQJZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SN=C1Br)N)Br |
Origin of Product |
United States |
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